molecular formula C11H16N4O2 B6459810 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2548978-75-0

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B6459810
CAS RN: 2548978-75-0
M. Wt: 236.27 g/mol
InChI Key: LIONKYXFCIMKAP-UHFFFAOYSA-N
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Description

The compound “1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” is a piperidine derivative . It has a molecular weight of 237.26 . The IUPAC name for this compound is 1-(6-methoxy-4-pyrimidinyl)-4-piperidinecarboxylic acid .


Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs . The synthesis of piperidine derivatives has been widespread . A series of novel piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered piperidine ring . The InChI code for this compound is 1S/C11H15N3O3/c1-17-10-6-9 (12-7-13-10)14-4-2-8 (3-5-14)11 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry place, sealed at room temperature .

Mechanism of Action

Target of Action

The primary target of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, a critical process for DNA replication and transcription . The compound retains activity against all three subspecies of the Mycobacterium abscessus complex .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway, leading to the cessation of bacterial growth . This is due to the inability of the bacteria to properly manage the topological state of their DNA, which is crucial for processes like replication, transcription, and recombination .

Pharmacokinetics

These compounds have demonstrated oral bioavailability and have modulated biomarkers of signaling through PKB in vivo .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of DNA replication and transcription, which are essential processes for bacterial survival and proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound’s action may be influenced by the specific characteristics of the bacterial strain, including its resistance profile .

Advantages and Limitations for Lab Experiments

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has several advantages for laboratory experiments. It is easy to synthesize, and can be stored in a stable form for long periods of time. It is also relatively inexpensive, making it a cost-effective choice for research. However, it is important to note that this compound is a synthetic compound, and as such its effects may not be the same as those of natural opioids.

Future Directions

The potential applications of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide are still being explored. Future research could focus on its use as an analgesic for chronic pain, as well as its potential use in the treatment of drug addiction. Additionally, further study could be done on its effects on the immune system and its potential use in cancer treatment. Other possible future directions include its use as a neuroprotective agent, as well as its potential applications in the treatment of neurological disorders.

Synthesis Methods

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is synthesized through a two-step process. The first step involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 4-piperidinecarboxylic acid. This reaction forms an amide bond, which is the main component of this compound. The second step involves the addition of a base, such as sodium hydroxide or potassium hydroxide, to the amide bond to form the final product.

Scientific Research Applications

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied extensively in scientific research, primarily due to its ability to bind to opioid receptors in the body. It has been studied for its potential applications in pain relief, drug addiction, and other pharmaceutical uses. It has also been used in studies of the effects of opioids on the central nervous system, as well as in studies of the immune system and its response to opioid drugs.

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280, P305+P351+P338, advising to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-10-6-9(13-7-14-10)15-4-2-8(3-5-15)11(12)16/h6-8H,2-5H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIONKYXFCIMKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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